

(E)-m-Coumaric acid solubility in different solvents

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Compound of Interest

Compound Name: (E)-m-Coumaric acid

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An In-depth Technical Guide to the Solubility of (E)-m-Coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **(E)-m-Coumaric acid** (also known as trans-3-hydroxycinnamic acid) in various solvents. This document is intended for researchers, scientists, and professionals in drug development who require detailed solubility data and experimental protocols for their work with this compound.

Quantitative Solubility Data

The solubility of **(E)-m-Coumaric acid** has been experimentally determined in a range of pure organic solvents. The data presented below is crucial for designing crystallization processes, formulating solutions for biological assays, and developing drug delivery systems.

Solubility in Pure Organic Solvents

The solubility of **(E)-m-Coumaric acid** in several alcohols and esters was measured using the gravimetric method at temperatures ranging from 293.15 K to 333.15 K.^{[1][2]} The experimental results indicate that alcohol solvents are more effective at dissolving **(E)-m-Coumaric acid** than ester solvents, which aligns with the "like dissolves like" principle.^{[1][2]} The order of solubility in the tested solvents is as follows: isopropanol > ethanol > methanol > n-propanol > n-butanol > isobutanol > methyl acetate > ethyl acetate > n-propyl acetate.^[1] Methanol is

highlighted as a particularly suitable solvent for industrial crystallization due to the high solubility and the steep temperature-dependent solubility curve.[1][2]

Table 1: Mole Fraction Solubility (x) of **(E)-m-Coumaric Acid** in Pure Solvents at Various Temperatures (K)

Temperature (K)	Methanol	Ethanol	n-Propanol	Isopropanol	n-Butanol	Isobutanol	Methyl Acetate	Ethyl Acetate	n-Propyl Acetate
293.15	0.0883	0.0912	0.0765	0.0931	0.0654	0.0543	0.0432	0.0387	0.0312
298.15	0.1045	0.1078	0.0903	0.1101	0.0773	0.0642	0.0511	0.0457	0.0369
303.15	0.1231	0.1268	0.1061	0.1295	0.0911	0.0758	0.0603	0.0539	0.0436
308.15	0.1445	0.1489	0.1246	0.1521	0.1071	0.0894	0.0712	0.0636	0.0514
313.15	0.1691	0.1745	0.1462	0.1786	0.1258	0.1054	0.0839	0.0751	0.0607
318.15	0.1974	0.2039	0.1712	0.2093	0.1478	0.1239	0.0988	0.0883	0.0714
323.15	0.2298	0.2376	0.1999	0.2449	0.1732	0.1454	0.1162	0.1039	0.0840
328.15	0.2671	0.2764	0.2331	0.2859	0.2023	0.1702	0.1364	0.1221	0.0987
333.15	0.3099	0.3209	0.2706	0.3324	0.2361	0.1988	0.1598	0.1433	0.1158

Data sourced from the American Chemical Society publication on the solubility of trans-3-hydroxycinnamic acid.[1][2]

Solubility in Cosolvent Mixtures

The solubility of **(E)-m-Coumaric acid** has also been investigated in ethanol and ethyl acetate cosolvent mixtures.[1] Interestingly, the solubility in these mixtures can be significantly higher than in either of the pure solvents, a phenomenon known as cosolvency.[1] The peak solubility is observed when the mass fraction of ethanol is 0.5.[1]

Experimental Protocols

The following sections detail the methodologies for determining the solubility of **(E)-m-Coumaric acid**.

Gravimetric Method for Solubility Determination

This method is widely used for its accuracy and applicability across a range of solvents.[2]

Protocol:

- **Sample Preparation:** Add an excess amount of **(E)-m-Coumaric acid** to a known volume (e.g., 25 mL) of the selected solvent in a sealed conical flask.[2]
- **Equilibration:** Place the sealed flask in a water bath oscillator and shake for a sufficient time (e.g., over 24 hours) to ensure the solution reaches saturation.[2] Maintain a constant temperature throughout this process.
- **Phase Separation:** After equilibration, allow the solution to stand undisturbed to let the undissolved solid settle.
- **Sampling:** Carefully withdraw a known mass of the clear, saturated supernatant using a pre-weighed, temperature-controlled syringe.
- **Solvent Evaporation:** Transfer the sampled supernatant to a pre-weighed container and evaporate the solvent under vacuum at an appropriate temperature until a constant weight of the solid residue is achieved.
- **Calculation:** The mass of the dissolved **(E)-m-Coumaric acid** is determined by subtracting the tare weight of the container from the final weight. The mole fraction solubility is then calculated based on the mass of the solute and the mass of the solvent in the sampled aliquot.

Enhancing Aqueous Solubility through pH Adjustment

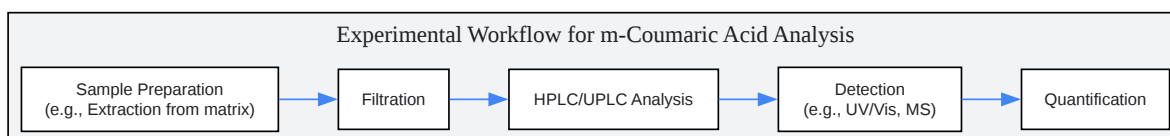
For biological assays requiring aqueous solutions, the solubility of phenolic compounds like m-coumaric acid can be enhanced by adjusting the pH.[3]

Protocol:

- pH-Solubility Profile: If not already known, determine the solubility of **(E)-m-Coumaric acid** across a range of pH values to identify the optimal pH for dissolution.[3]
- Stock Solution Preparation: Prepare a concentrated stock solution by dissolving the compound in a dilute, sterile basic solution (e.g., 10-100 mM NaOH).[3] This deprotonates the phenolic hydroxyl and carboxylic acid groups, forming a more soluble salt.
- Dilution and Neutralization: Add the concentrated alkaline stock solution to the aqueous assay buffer. The buffering capacity of the medium should be sufficient to bring the final pH to the desired physiological range (e.g., pH 7.4).[3]
- Verification: After dilution, visually inspect for any precipitation and measure the final pH of the assay medium to ensure it is within the acceptable range for the experiment.[3]

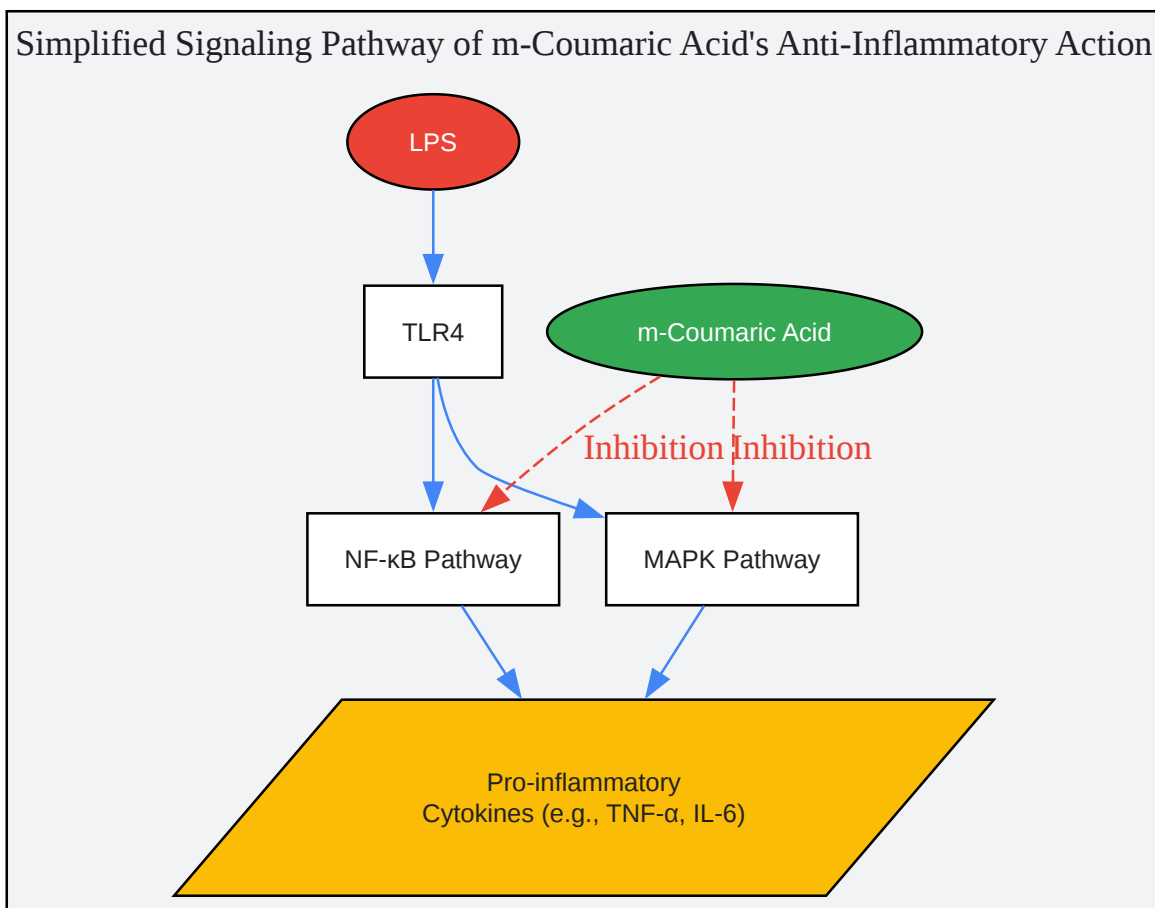
Visualizations

The following diagrams illustrate key concepts related to the study of **(E)-m-Coumaric acid**.



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Caption: A generalized experimental workflow for the analysis of m-coumaric acid.



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Caption: Inhibition of NF-κB and MAPK pathways by m-coumaric acid.

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